molecular formula C18H12O3 B3052047 2-(Naphthalen-2-ylcarbonyl)benzoic acid CAS No. 38119-03-8

2-(Naphthalen-2-ylcarbonyl)benzoic acid

Cat. No. B3052047
CAS RN: 38119-03-8
M. Wt: 276.3 g/mol
InChI Key: BGLNPRRTOGJLIE-UHFFFAOYSA-N
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Description

“2-(Naphthalen-2-ylcarbonyl)benzoic acid” is a chemical compound with the molecular formula C17H12O2 . It is also known by other names such as β-Naphthyl benzoate, Benzoic acid 2-naphthyl ester, 2-Naphthalenol, benzoate, and others .


Synthesis Analysis

The synthesis of compounds similar to “2-(Naphthalen-2-ylcarbonyl)benzoic acid” often involves multicomponent reactions . For instance, 2-naphthol, an important starting material, has been used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Several Lewis acidic catalysts have been reported to catalyze the condensation of 2-naphthol and aldehydes for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes .


Molecular Structure Analysis

The molecular structure of “2-(Naphthalen-2-ylcarbonyl)benzoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H .

Future Directions

The future directions for “2-(Naphthalen-2-ylcarbonyl)benzoic acid” and similar compounds could involve further exploration of their synthetic utility for the construction of diverse N/O-containing heterocyclic frameworks . This could stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-(naphthalene-2-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-17(15-7-3-4-8-16(15)18(20)21)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLNPRRTOGJLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291323
Record name 2-(naphthalen-2-ylcarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-ylcarbonyl)benzoic acid

CAS RN

38119-03-8
Record name NSC74889
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(naphthalen-2-ylcarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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